Molecular Weight and Lipophilicity: Fluorination Increases Mass and Modifies cLogP Relative to Non-Fluorinated Analogs
The presence of a 4-fluoro substituent in 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzenethiol results in a molecular weight increase of approximately 18 g/mol compared to its non-fluorinated analog, 4-((4-methylpiperidin-1-yl)methyl)benzenethiol [1]. While experimentally measured cLogP values are not publicly available, the fluorine atom is known to increase lipophilicity, which typically enhances membrane permeability and metabolic stability in drug-like molecules. The computed XLogP3-AA for the non-fluorinated analog is 3.2 [1]; the target compound's lipophilicity is expected to be moderately higher, which can influence binding to hydrophobic protein pockets and off-target promiscuity profiles.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 239.35 g/mol |
| Comparator Or Baseline | 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol: 221.36 g/mol [1] |
| Quantified Difference | +17.99 g/mol |
| Conditions | Calculated based on molecular formula (C13H18FNS vs. C13H19NS) |
Why This Matters
A higher molecular weight and altered lipophilicity directly impact pharmacokinetic parameters such as volume of distribution and clearance, making the target compound a distinct candidate for optimizing lead series in drug discovery.
- [1] PubChem. 4-((4-Methylpiperidin-1-yl)methyl)benzenethiol. PubChem CID 91655344. Computed Properties: Molecular Weight 221.36 g/mol, XLogP3-AA 3.2. Accessed 2026. View Source
